1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one
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Overview
Description
1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one is a chemical compound that features a piperidine ring attached to a cyclopentene ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one typically involves the reaction of piperidine with cyclopent-1-en-1-one under specific conditions. One common method includes:
Cyclopent-1-en-1-one: This is reacted with in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.
Purification: The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-1-yl)octadec-2-en-1-one
- 1-(Piperidin-1-yl)hexadec-2-en-1-one
Uniqueness
1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one is unique due to its combination of a piperidine ring with a cyclopentene ring and an ethanone group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
20683-00-5 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C12H19NO/c1-10(14)11-6-5-7-12(11)13-8-3-2-4-9-13/h2-9H2,1H3 |
InChI Key |
BEKCHAVQKYFKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCC1)N2CCCCC2 |
Origin of Product |
United States |
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